5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride
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Overview
Description
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Condensation Reactions: The compound can undergo condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can react with the carbonyl chloride group. Reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester derivatives.
Scientific Research Applications
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a scaffold for designing new drugs, particularly those with anticancer, antibacterial, and anti-inflammatory activities.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
2-Substituted Thiazolo[3,2-a]pyrimidines: These derivatives have various substituents at the 2-position, which can significantly alter their chemical and biological properties.
Uniqueness
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5(11)4-3-9-7-10(6(4)12)1-2-13-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZCXKSUJYHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546188 |
Source
|
Record name | 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76661-92-2 |
Source
|
Record name | 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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